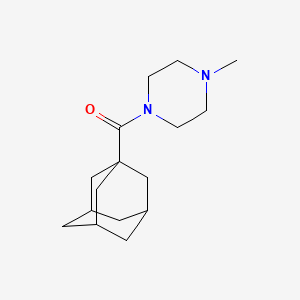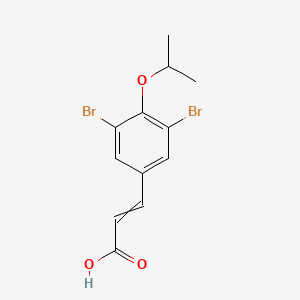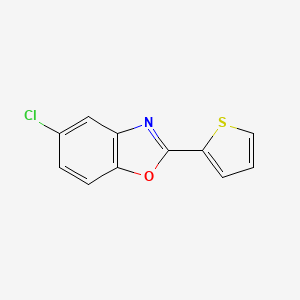![molecular formula C14H10N2O5 B12461253 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B12461253.png)
4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 4-aminophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenolic ring .
Scientific Research Applications
4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its activity, potentially interacting with enzymes and other proteins to exert its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINOTHIOUREA: Shares a similar benzodioxole structure but with a thiourea group instead of a phenol group.
1-BENZO[1,3]DIOXOL-5-YL-INDOLES: Contains the benzodioxole moiety and is studied for its anticancer properties.
Uniqueness
4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O5 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenol |
InChI |
InChI=1S/C14H10N2O5/c17-11-3-1-10(2-4-11)15-7-9-5-13-14(21-8-20-13)6-12(9)16(18)19/h1-7,17H,8H2 |
InChI Key |
QWCNWHXWJSPLEG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12461178.png)
![3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12461179.png)
![2-nitro-N'-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide](/img/structure/B12461185.png)
![2-Oxo-2-phenylethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461193.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461197.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461214.png)
![2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide](/img/structure/B12461218.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12461232.png)
![(15R,18S)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B12461236.png)
![(1R,2S)-2-({2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12461241.png)
![5-Cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2,4-dimethylpyridine-3-carboxamide](/img/structure/B12461256.png)

